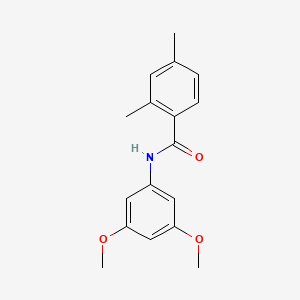
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide (DMB) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMB is a benzamide derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide is not fully understood. However, it has been suggested that N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide may exert its effects through the inhibition of various enzymes, including histone deacetylases (HDACs) and cyclooxygenases (COXs). HDACs are enzymes that are involved in the regulation of gene expression, while COXs are enzymes that are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In addition, N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has been shown to reduce pain by inhibiting the production of prostaglandins, which are involved in the transmission of pain signals.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially useful compound for further research. However, one limitation of using N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions for N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide research. One potential direction is to investigate its potential as an anticancer agent in vivo. Another potential direction is to investigate its potential as an anti-inflammatory agent in animal models. In addition, further research is needed to elucidate the mechanism of action of N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide and to identify its molecular targets. This could lead to the development of more specific and effective compounds that target the same pathways as N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide.
Synthesis Methods
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide can be synthesized through various methods, including the reaction of 3,5-dimethoxyaniline with 2,4-dimethylbenzoyl chloride in the presence of a base. Another method involves the reaction of 3,5-dimethoxyaniline with 2,4-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has been found to have potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In addition, N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has been studied for its potential as an analgesic, as it has been shown to reduce pain in animal models.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-6-16(12(2)7-11)17(19)18-13-8-14(20-3)10-15(9-13)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHLDMOVDRMHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)
![3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5858314.png)

![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)


![dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate](/img/structure/B5858343.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5858351.png)

![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5858372.png)


